molecular formula C12H15N3O3 B3073630 3-(2,3,4-trimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid CAS No. 1018126-46-9

3-(2,3,4-trimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid

Cat. No.: B3073630
CAS No.: 1018126-46-9
M. Wt: 249.27 g/mol
InChI Key: IIKYZPZUXJANOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3,4-Trimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid is an organic compound with the molecular formula C12H15N3O3 and a molecular weight of 249.27 g/mol . This chemical serves as a versatile small molecule scaffold in medicinal chemistry and drug discovery research . It belongs to a class of 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives that have been identified as a novel and potent class of Receptor Interacting Protein 1 (RIP1) kinase inhibitors . RIP1 kinase is a critical regulator of inflammation and cell death pathways known as necroptosis, making it a promising therapeutic target for the treatment of inflammatory and autoimmune diseases, as well as neurodegenerative conditions . Researchers value this compound for its potential as a key synthetic intermediate or building block in the development of orally available and brain-penetrating therapeutics . Its structure allows for further derivatization, enabling extensive exploration of structure-activity relationships (SAR) and structure-kinetic relationships (SKR) to optimize drug potency and pharmacokinetic profiles . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(2,3,4-trimethyl-6-oxopyrazolo[3,4-b]pyridin-7-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O3/c1-7-6-9(16)15(5-4-10(17)18)12-11(7)8(2)14(3)13-12/h6H,4-5H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKYZPZUXJANOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=NN(C(=C12)C)C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2,3,4-trimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C14H18N2O3\text{C}_{14}\text{H}_{18}\text{N}_2\text{O}_3

This structure features a pyrazolo[3,4-b]pyridine core, which is known for its diverse biological activities.

Pharmacological Properties

Recent studies have demonstrated that pyrazolo[3,4-b]pyridines exhibit a range of pharmacological activities including:

  • Anti-inflammatory : Compounds in this class have shown significant anti-inflammatory effects in various models.
  • Antitumor : Some derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
  • Antimicrobial : Certain pyrazolo compounds possess antimicrobial properties against various pathogens.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : This compound may inhibit enzymes involved in inflammatory pathways.
  • Modulation of Signal Transduction Pathways : It can affect pathways such as NF-kB and MAPK that are crucial in inflammation and cancer progression.
  • DNA Interaction : Some studies suggest that pyrazolo compounds can intercalate with DNA, affecting replication and transcription processes.

Case Studies

Several studies have explored the biological activity of related compounds with similar structures:

  • Anti-inflammatory Activity :
    • A study showed that a pyrazolo derivative significantly reduced inflammation markers in a murine model of arthritis. The compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
  • Antitumor Effects :
    • In vitro studies indicated that another pyrazolo[3,4-b]pyridine derivative induced apoptosis in human breast cancer cells through caspase activation .
  • Antimicrobial Properties :
    • Research demonstrated that certain derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli .

Data Tables

Biological Activity Effect Observed Reference
Anti-inflammatoryReduced TNF-alpha levels
AntitumorInduced apoptosis in cancer cells
AntimicrobialInhibited bacterial growth

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular data, and research highlights:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Findings References
Target Compound :
3-(2,3,4-Trimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid
2,3,4-Trimethyl (pyrazole); 6-oxo (pyridine); propanoic acid Likely C₁₃H₁₇N₃O₃ ~277.3 (estimated) Discontinued commercial product; structural similarity to bioactive pyrazolo-pyridines.
3-[4-(Difluoromethyl)-6-oxo-2-propyl-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid 4-Difluoromethyl; 2-propyl; 6-oxo; propanoic acid C₁₃H₁₅F₂N₃O₃ 299.27 Higher hydrophobicity due to difluoromethyl group; used in pharmaceutical intermediates.
3-[6-Oxo-2-propyl-4-(trifluoromethyl)-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid 4-Trifluoromethyl; 2-propyl; 6-oxo; propanoic acid C₁₃H₁₄F₃N₃O₃ 317.26 Enhanced metabolic stability from trifluoromethyl group; potential agrochemical applications.
N-(4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-phenylpropanamide 4,6-Dimethyl; 3-phenylpropanamide C₁₆H₁₈N₄O 282.34 Demonstrated antimicrobial activity; characterized by IR and NMR.
3-[2-Butyl-3,4-dimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanoic acid 2-Butyl; 3,4-dimethyl; 6-oxo; propanoic acid C₁₅H₂₁N₃O₃ 291.35 Explored as a kinase inhibitor; CAS 1018165-06-3.

Substituent Effects on Physicochemical Properties

  • Fluorinated Derivatives : Compounds with difluoromethyl (CF₂H) or trifluoromethyl (CF₃) groups exhibit increased lipophilicity and metabolic stability, making them suitable for drug development .
  • Alkyl Chains : Longer alkyl chains (e.g., propyl, butyl) enhance membrane permeability but may reduce aqueous solubility .
  • Methyl vs. Aryl Groups : Methyl substituents (e.g., 2,3,4-trimethyl in the target compound) likely improve steric shielding, whereas aryl groups (e.g., phenylpropanamide in ) enable π-π interactions in biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(2,3,4-trimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid, and how can reaction yields be optimized?

  • Methodology : Multi-step organic synthesis is typically employed, involving cyclization of pyrazole precursors followed by functionalization of the pyridinone core. Key steps include:

  • Condensation of methyl-substituted pyrazole derivatives with β-keto esters under acidic conditions.
  • Carbodiimide-mediated coupling (e.g., DCC/DMAP) to introduce the propanoic acid moiety .
    • Optimization : Use design of experiments (DoE) to vary parameters like temperature, solvent polarity, and catalyst loading. Statistical analysis (e.g., response surface methodology) identifies optimal conditions while minimizing trials .

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Techniques :

  • NMR : 1H^1H, 13C^{13}C, and 2D-COSY/HMBC to resolve methyl group positions and fused-ring connectivity.
  • HPLC-MS : Quantify purity (>95%) and detect byproducts (e.g., unreacted intermediates) .
  • X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. What are the critical physical-chemical properties (e.g., pKa, solubility) influencing its bioactivity?

  • Determination :

  • pKa : Potentiometric titration or computational prediction (e.g., MarvinSketch) to assess ionization states affecting membrane permeability .
  • Solubility : Shake-flask method in PBS (pH 7.4) or DMSO for in vitro assays. Low aqueous solubility may necessitate formulation with cyclodextrins .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with enzymatic targets (e.g., kinases or oxidoreductases)?

  • Approach :

  • Molecular docking (AutoDock Vina) : Screen against Protein Data Bank (PDB) structures of target enzymes to identify binding poses.
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
    • Validation : Compare computational predictions with in vitro enzyme inhibition assays (IC50_{50}) and SPR-based binding kinetics .

Q. What experimental strategies resolve contradictions in biological activity data across different assay systems?

  • Troubleshooting :

  • Assay standardization : Control variables like cell line passage number, serum concentration, and ATP levels in kinase assays.
  • Orthogonal assays : Validate results using SPR (binding affinity) and cellular thermal shift assays (CETSA) for target engagement .
    • Data analysis : Apply multivariate regression to identify confounding factors (e.g., solvent effects, impurities) .

Q. How can the compound’s metabolic stability and CYP450 inhibition potential be evaluated for drug development?

  • Methods :

  • Liver microsome assays : Incubate with NADPH to measure half-life (t1/2_{1/2}) and intrinsic clearance.
  • CYP450 inhibition : Fluorescent probes (e.g., P450-Glo™) assess inhibition of isoforms 3A4/2D6 .
    • Advanced tools : LC-MS/MS to identify phase I/II metabolites and UPLC-QTOF for structural elucidation .

Q. What role does the propanoic acid substituent play in modulating pharmacokinetic properties?

  • Structure-activity relationship (SAR) :

  • Carboxylic acid bioisosteres : Replace with tetrazoles or sulfonamides to improve oral bioavailability.
  • LogP adjustment : Introduce hydrophilic groups (e.g., PEG linkers) to balance solubility and membrane penetration .

Methodological Resources

  • Synthetic Protocols : Refer to multi-step heterocyclic synthesis guidelines in and .
  • Data Analysis : Utilize DoE frameworks () and ICReDD’s computational-experimental feedback loop ().
  • Safety : Adhere to protocols in for handling reactive intermediates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(2,3,4-trimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid
Reactant of Route 2
3-(2,3,4-trimethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.